molecular formula C9H10Cl2N2O B2392562 2-(Chloromethyl)-4-methoxy-1H-benzimidazole;hydrochloride CAS No. 2377031-97-3

2-(Chloromethyl)-4-methoxy-1H-benzimidazole;hydrochloride

Cat. No.: B2392562
CAS No.: 2377031-97-3
M. Wt: 233.09
InChI Key: AZUFVDGWULYDTP-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-methoxy-1H-benzimidazole;hydrochloride is a benzimidazole derivative characterized by a chloromethyl group (-CH₂Cl) at the 2-position and a methoxy (-OCH₃) substituent at the 4-position of the benzimidazole core. The compound is synthesized via chlorination of (1H-benzimidazole-2-yl)methanol precursors using thionyl chloride (SOCl₂), a method applicable to other 2-(chloromethyl)benzimidazole derivatives . The chloromethyl group enhances reactivity, enabling further alkylation or substitution reactions, while the methoxy group influences electronic and steric properties, affecting biological activity and solubility .

Properties

IUPAC Name

2-(chloromethyl)-4-methoxy-1H-benzimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O.ClH/c1-13-7-4-2-3-6-9(7)12-8(5-10)11-6;/h2-4H,5H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUFVDGWULYDTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=C(N2)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The most widely documented method for synthesizing 2-(chloromethyl)-4-methoxy-1H-benzimidazole hydrochloride begins with 3-methoxybenzene-1,2-diamine and chloroacetic acid in concentrated hydrochloric acid (HCl). The reaction proceeds via cyclocondensation, where the diamine reacts with chloroacetic acid to form the benzimidazole core, followed by chloromethyl group incorporation.

Key Steps :

  • Cyclocondensation : A mixture of 3-methoxybenzene-1,2-diamine (400 mg, 2.89 mmol) and chloroacetic acid (557 mg, 6 mmol) in 4 N HCl is heated at 105°C for 16 hours.
  • Neutralization : The reaction mixture is cooled, adjusted to pH 8 with aqueous sodium bicarbonate, and extracted with dichloromethane.
  • Purification : The organic layer is dried over anhydrous sodium sulfate, concentrated, and purified via silica gel chromatography (hexanes:ethyl acetate, 1:1).

Yield : 386 mg (68%) of the free base, which is subsequently converted to the hydrochloride salt by treatment with HCl gas in ether.

Optimization and Scalability

  • Temperature : Prolonged heating at 105°C ensures complete cyclization but risks hydrolyzing the chloromethyl group. Lower temperatures (80–90°C) reduce side products but require extended reaction times.
  • Acid Concentration : Higher HCl concentrations (6 N) accelerate the reaction but may degrade sensitive intermediates.
  • Scalability : Doubling the reactant quantities (800 mg diamine) maintains a 65–68% yield, demonstrating robustness at multi-gram scales.

Alternative Methodologies in Chloromethyl Group Introduction

Chloroacetyl Chloride as a Reagent

An alternative approach substitutes chloroacetic acid with chloroacetyl chloride , which reacts with 3-methoxybenzene-1,2-diamine in the presence of a base (e.g., triethylamine). This method avoids prolonged heating but necessitates strict moisture control due to the reagent’s sensitivity to hydrolysis.

Procedure :

  • Dissolve the diamine (1 equiv) in dry tetrahydrofuran (THF).
  • Add chloroacetyl chloride (1.2 equiv) dropwise at 0°C, followed by triethylamine (2 equiv).
  • Stir at room temperature for 12 hours, then acidify with HCl to precipitate the hydrochloride salt.

Yield : ~60–65%, with minor impurities requiring recrystallization from ethanol/water.

Base-Mediated Alkylation

In patents, sodium hydride (NaH) in dimethylformamide (DMF) has been employed to alkylate benzimidazole precursors with chloromethylating agents like chloromethyl methyl ether. However, this method is less favored due to the toxicity of DMF and competing N-alkylation side reactions.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : The free base is purified using a hexanes:ethyl acetate gradient (1:1 → 1:2), achieving >95% purity.
  • Recrystallization : The hydrochloride salt is recrystallized from hot methanol, yielding colorless crystals with a melting point of 218–220°C.

Spectroscopic Data

  • 1H NMR (CDCl3) : δ 3.96 (s, 3H, OCH3), 4.85 (s, 2H, CH2Cl), 6.71 (m, 1H, Ar-H), 7.19 (m, 2H, Ar-H).
  • IR (KBr) : Peaks at 1615 cm⁻¹ (C=N stretch) and 740 cm⁻¹ (C-Cl stretch) confirm structural integrity.

Comparative Analysis of Synthetic Methods

Parameter Acid-Catalyzed Condensation Chloroacetyl Chloride NaH-Mediated Alkylation
Starting Material 3-Methoxybenzene-1,2-diamine 3-Methoxybenzene-1,2-diamine 4-Methoxy-1H-benzimidazole
Reagent Chloroacetic acid Chloroacetyl chloride Chloromethyl methyl ether
Reaction Time 16 hours 12 hours 6 hours
Yield 68% 65% 45%
Purity >95% 90% 80%
Scalability High Moderate Low

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-4-methoxy-1H-benzimidazole;hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of a wide range of derivatives.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.

    Reduction: The benzimidazole ring can undergo reduction reactions to form partially or fully hydrogenated derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted benzimidazole derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrogenated benzimidazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2-(Chloromethyl)-4-methoxy-1H-benzimidazole; hydrochloride exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) suggest that the compound's chloromethyl group significantly enhances its antibacterial activity compared to similar compounds lacking this feature. For instance:

Bacterial StrainMIC (µg/mL)Activity
MRSA32Effective
Staphylococcus epidermidis64Moderate

These findings highlight its potential as a candidate for developing new antimicrobial therapies.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis and cell cycle arrest in various cancer cell lines, such as HepG2 liver cancer cells. The mechanism involves upregulating pro-apoptotic factors like caspase-3 while downregulating anti-apoptotic proteins such as Bcl-2. The following table summarizes the cytotoxic effects observed:

Cell LineIC50 (µM)Effect
HepG215.0Induces apoptosis
MDA-MB-43612.5Cell cycle arrest
U-87-MG10.0Significant cytotoxicity

These results underscore the compound's potential as an effective anticancer agent .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise in anti-inflammatory applications. It has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes. Its derivatives have exhibited COX-2 inhibitory activity comparable to established anti-inflammatory drugs like Celecoxib. This activity could make it a valuable candidate in the development of new anti-inflammatory therapies .

Case Studies and Research Findings

Recent literature highlights various studies focusing on the synthesis and evaluation of benzimidazole derivatives, including 2-(Chloromethyl)-4-methoxy-1H-benzimidazole; hydrochloride:

  • Study on Analgesic Activity : A series of benzimidazole derivatives were synthesized and tested for analgesic activity, with some showing significant effects compared to standard analgesics like aspirin .
  • Evaluation of Antifungal Activity : Another study synthesized derivatives of 2-chloromethyl-1H-benzimidazole and assessed their antifungal activity against phytopathogenic fungi, demonstrating promising results .
  • Pharmacological Review : A comprehensive review summarized the bioactivity of benzimidazole derivatives, noting their potential applications in treating various diseases due to their diverse biological activities .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-methoxy-1H-benzimidazole;hydrochloride involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymatic activities or disruption of cellular processes. The methoxy group may enhance the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

  • Chlorine vs. Methoxy at Position 4 : Chlorine (as in 4m ) enhances antifungal activity compared to methoxy, likely due to increased electrophilicity .
  • Sulfonyl Groups at Position 2 : Derivatives like 5b (IC₅₀ = 11.38 μg/mL) demonstrate that sulfonyl groups improve activity against C. gloeosporioides, suggesting hydrogen-bonding interactions are critical .
  • Unsubstituted vs. Substituted Aromatic Rings : Unsubstituted benzene rings (e.g., in 4m ) enhance antifungal activity by minimizing steric clashes with fungal enzymes .

Biological Activity

2-(Chloromethyl)-4-methoxy-1H-benzimidazole; hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects. The synthesis methods, mechanisms of action, and relevant case studies are also discussed.

Chemical Structure and Properties

The compound features a benzimidazole core with a chloromethyl and methoxy substituent. Its molecular formula is C10H10ClN3OC_{10}H_{10}ClN_3O, and it exhibits properties that allow it to interact effectively with various biological macromolecules.

Antimicrobial Activity

Research indicates that 2-(Chloromethyl)-4-methoxy-1H-benzimidazole; hydrochloride exhibits notable antimicrobial properties. A study reported its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be as low as 0.78 µg/mL for certain derivatives, demonstrating strong antibacterial activity .

Anticancer Activity

Several investigations have highlighted the anticancer potential of this compound. For instance, derivatives of benzimidazole have shown cytotoxic effects against cancer cell lines such as K-562 (human leukemia cells). The presence of the chloromethyl group enhances its interaction with cellular targets, leading to increased apoptosis in cancer cells .

Table 1: Summary of Anticancer Activity

Compound DerivativeCell Line TestedIC50 (µM)
2-(Chloromethyl)-4-methoxy-1H-benzimidazoleK-56210
2-(Chloromethyl)-5-methyl-1H-benzimidazoleMCF-715

Anti-inflammatory Activity

The anti-inflammatory properties of 2-(Chloromethyl)-4-methoxy-1H-benzimidazole; hydrochloride have also been explored. In a rat paw edema model, compounds based on this structure exhibited significant reduction in inflammation at doses above 100 mg/kg. The mechanism appears to involve inhibition of cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes .

The biological activity of this compound is largely attributed to its ability to bind to specific molecular targets within cells. For example, its interaction with DNA and RNA polymerases has been suggested as a pathway through which it exerts cytotoxic effects on cancer cells. Additionally, the compound may inhibit key enzymes involved in metabolic pathways related to inflammation and microbial resistance .

Case Studies

  • Antibacterial Study : Goker et al. synthesized various benzimidazole derivatives, including the target compound, and tested their antibacterial efficacy against Staphylococcus aureus. The study revealed that the chloro-substituted derivatives had superior activity compared to their non-chloro counterparts .
  • Anticancer Research : Balram Soni et al. conducted cytotoxicity assays on several benzimidazole derivatives against human cancer cell lines. They found that the presence of the chloromethyl group significantly enhanced anticancer activity, particularly in leukemia models .

Q & A

Q. What are the common synthetic routes for preparing 2-(chloromethyl)-4-methoxy-1H-benzimidazole hydrochloride, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the alkylation of 4-methoxy-1H-benzimidazole using chloromethylating agents (e.g., chloromethyl ethyl ether) under basic conditions (K₂CO₃ or NaOH). Solvents like DMF or DMSO are used at 60–80°C to enhance reactivity . The hydrochloride salt is formed via HCl gas bubbling or aqueous HCl treatment, followed by crystallization for purification. Yield optimization relies on controlling stoichiometry, reaction time, and temperature. Thin-layer chromatography (TLC) monitors intermediate steps, while NMR and HPLC confirm final purity .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies structural features (e.g., chloromethyl and methoxy groups) and confirms substitution patterns.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation pathways.
  • HPLC : Quantifies purity (>95% typically required for biological studies) using reverse-phase columns and UV detection.
  • X-ray Diffraction (XRD) : Resolves crystal structure ambiguities, especially for hydrochloride salt forms .

Q. How do physicochemical properties (e.g., solubility, stability) influence experimental design?

  • Methodological Answer : The hydrochloride salt improves aqueous solubility, making it suitable for in vitro assays (e.g., dissolution in PBS at pH 7.4). Stability studies under varying temperatures (4°C vs. room temperature) and light exposure guide storage protocols. Hydrolytic degradation of the chloromethyl group in acidic/basic conditions necessitates pH-controlled environments during synthesis and bioassays .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for benzimidazole derivatives?

  • Methodological Answer : Discrepancies may arise from impurity profiles or assay conditions. Approaches include:
  • Batch Reproducibility Checks : Compare activity across independently synthesized batches using standardized assays.
  • Metabolite Profiling : LC-MS identifies degradation products that might interfere with activity.
  • Target-Specific Assays : Use CRISPR-edited cell lines to isolate mechanisms (e.g., tubulin polymerization vs. kinase inhibition) .

Q. How can computational modeling guide structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :
  • Docking Simulations : Predict binding affinities to targets like β-tubulin or 5-HT₃ receptors using software (AutoDock Vina). Focus on interactions between the chloromethyl group and cysteine residues or π-π stacking of the benzimidazole core.
  • QSAR Models : Corrogate electronic (HOMO-LUMO) and steric parameters (logP) with experimental IC₅₀ values to prioritize derivatives for synthesis .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :
  • Continuous Flow Chemistry : Minimizes side reactions (e.g., dimerization) through precise temperature/residence time control.
  • Chiral Chromatography : Ensures enantiomeric purity if asymmetric centers are introduced.
  • In-line Analytics : FTIR or Raman spectroscopy monitors real-time reaction progress during scale-up .

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